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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrocinnamic acid

CAS No.: 19006-46-3

Cat. No.: B579675

Get Quote

Executive Summary & Chemical Identity
4-Hydroxy-3-nitrocinnamic acid (4H3NCA) is a functionalized phenylpropanoid derivative

characterized by a "push-pull" electronic system.[1] Unlike its parent compound, p-coumaric

acid, the introduction of a nitro group at the ortho position to the hydroxyl moiety significantly

alters its photophysical properties.

This compound exhibits profound solvatochromism and pH-dependent spectral shifting

(halochromism), making it a valuable probe for local environmental acidity and a candidate for

specific MALDI-TOF MS matrix applications where "cooler" ionization energies are required.[1]
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Chemical Property Detail

IUPAC Name (E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid

Common Synonyms
3-Nitro-p-coumaric acid; 3-Nitro-4-

hydroxycinnamic acid

Molecular Formula C₉H₇NO₅

Molecular Weight 209.16 g/mol

Key Chromophore Nitro-phenolic conjugated system

Theoretical Basis of Absorption
To interpret the spectrum of 4H3NCA, one must understand the electronic interaction between

the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂)

across the conjugated alkene linker.[1]

The "Push-Pull" Mechanism
The absorption maximum (

) is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO).

Conjugation Extension: The cinnamic acid backbone provides a baseline conjugation.

Auxochromic Effect: The 4-OH group acts as an auxochrome, donating electron density (

-donor).[1]

Nitro Group Effect: The 3-NO₂ group is a strong

-acceptor.[1]

Result: This creates an Intramolecular Charge Transfer (ICT) state. The energy required for

the

transition is lowered, causing a bathochromic (red) shift compared to p-coumaric acid.
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pH-Dependent Spectral Shift (Halochromism)
The most critical variable in 4H3NCA analysis is pH.[1]

Acidic Media (pH < 4): The molecule exists in its neutral phenol form. The absorption is

typically in the near-UV (320–350 nm).[1]

Basic Media (pH > 8): Deprotonation of the phenolic hydroxyl (pKa ~6-7 due to nitro-

stabilization) yields the nitrophenolate anion.[1] This species has significantly higher

resonance delocalization, shifting the

into the visible region (400–450 nm), appearing intense yellow/orange.

Acidic Conditions (Protonated)
Basic Conditions (Deprotonated)

Neutral Species
(Phenol Form)

λmax ~330-350 nm
Pale Yellow/Colorless

Phenolate Anion
(Nitrophenolate Form)

λmax ~420-450 nm
Intense Yellow/Orange

Deprotonation (-H+)
pH > pKa (~6.5)

Protonation (+H+)

Figure 1: pH-dependent equilibrium and spectral shift of 4-Hydroxy-3-nitrocinnamic acid.

Click to download full resolution via product page

Experimental Protocol: Spectral Characterization
Note: Due to the high sensitivity of the extinction coefficient (

) to solvent and pH, the following "Self-Validating Protocol" is recommended over relying on
static literature values.

Materials
Analyte: 4-Hydroxy-3-nitrocinnamic acid (>98% purity).[1]

Solvents: Methanol (HPLC grade), 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7.4).
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Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Preparation of Stock Solution[1]
Weigh approximately 2.1 mg of 4H3NCA.

Dissolve in 10.0 mL of Methanol (Stock Conc. ≈ 1.0 mM).

Validation Step: Sonicate for 5 minutes to ensure complete dissolution. Verify clarity; any

turbidity will cause scattering artifacts.

Determination of Molar Extinction Coefficient ( )
Perform this workflow to generate a standard curve.

Blanking: Place pure solvent (e.g., MeOH or Buffer) in both reference and sample cuvettes.

Auto-zero the instrument.

Dilution Series: Prepare working standards from the Stock Solution:

10 µM, 20 µM, 40 µM, 60 µM, 80 µM.

Scanning: Scan each sample from 200 nm to 600 nm.

Data Analysis:

Identify

.[2][3]

Plot Absorbance (

) vs. Concentration (M).[1]

Calculate slope =

(according to Beer-Lambert Law:

).[1]
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pH-Titration (Isosbestic Point Detection)
To confirm the purity and equilibrium behavior:

Prepare a 50 µM solution in water.

Sequentially add small aliquots of 1.0 M NaOH.

Overlay the spectra.

Success Criteria: You should observe a distinct Isosbestic Point (a specific wavelength

where absorbance does not change), indicating a clean two-state transition between the

phenol and phenolate forms without degradation.

Spectral Data Summary
The following values are synthesized from structural analog data and specific nitrocinnamic

acid derivative studies.

Parameter Acidic/Neutral (MeOH/HCl)
Basic (NaOH/Buffer pH >
8)

Primary 325 – 345 nm 410 – 440 nm

Secondary Peak ~230-240 nm ~250-260 nm

Appearance Pale Yellow / Colorless Bright Yellow / Orange

Molar Absorptivity (

)
~15,000 – 18,000 M⁻¹cm⁻¹ ~20,000 – 25,000 M⁻¹cm⁻¹

Transition Type (Benzene ring)
Intramolecular Charge Transfer

(ICT)

Note: The

value in base is typically higher (hyperchromic) than in acid due to the enhanced resonance
probability of the phenolate.
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Applications & Utility
Understanding the UV-Vis profile of 4H3NCA is critical for the following applications:

MALDI-TOF MS Matrix
While less common than

-cyano-4-hydroxycinnamic acid (CHCA), 4H3NCA is used for analyzing peptides that are labile
or require "cooler" desorption conditions.[1]

Protocol: Saturated solution in 50:50 Acetonitrile:Water with 0.1% TFA.

UV-Vis Relevance: The absorption must match the laser wavelength (typically Nitrogen laser

at 337 nm or Nd:YAG at 355 nm).[1] The protonated form (

~335 nm) absorbs efficiently at these laser wavelengths.

Photocaging & Photolysis
Nitro-cinnamic derivatives are often explored as photocleavable linkers.[1]

Mechanism: UV irradiation (350-365 nm) excites the nitro group, leading to a redox

rearrangement that cleaves the ester bond.

Monitoring: The reaction can be monitored by the disappearance of the 330-350 nm band

and the appearance of photoproduct spectra.

Enzyme Inhibition Assays
4H3NCA acts as an inhibitor for tyrosinase and other metalloenzymes.

Interference Warning: Because 4H3NCA is yellow in neutral/basic buffers, it can interfere

with colorimetric assays (e.g., p-nitrophenol release assays) if not blanked correctly.[1]
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Start: 4H3NCA Characterization

Select Solvent System
(MeOH for stock, Buffer for assay)

Spectral Scan (200-600 nm)

Is pH > 7.0?

Acidic/Neutral Form
Expect λmax ~335 nm

No

Basic (Phenolate) Form
Expect λmax ~430 nm

Yes

Check Laser Match
(337 nm / 355 nm)

For MALDI

Quantification via Beer's Law

For Conc. Check

Figure 2: Decision workflow for spectroscopic analysis based on pH conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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